[1,3]Oxazolo[3,2-a]pyridin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Oxazolo[3,2-a]pyridin-4-ium is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[3,2-a]pyridin-4-ium can be achieved through various synthetic routes. One common method involves the reaction of oxazolopyridinium salts with nucleophiles such as amines and alkoxides . For example, oxazolopyridinium perchlorate can be reacted with N-(methylamino)acetaldehyde dimethyl acetal under reflux conditions to form functionalized 5-aminoindolizines .
Industrial Production Methods
the principles of heterocyclic chemistry and the use of palladium-catalyzed direct C–H bond functionalization methodologies can be applied to scale up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Oxazolo[3,2-a]pyridin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines and alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with N-(methylamino)acetaldehyde dimethyl acetal forms functionalized 5-aminoindolizines .
Wissenschaftliche Forschungsanwendungen
[1,3]Oxazolo[3,2-a]pyridin-4-ium has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of [1,3]Oxazolo[3,2-a]pyridin-4-ium involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a prostacyclin receptor antagonist, inhibiting platelet aggregation and vasodilatation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [1,3]Oxazolo[3,2-a]pyridin-4-ium include other oxazole and pyridine derivatives, such as:
Oxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Pyridine derivatives: Commonly used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for research and development.
Eigenschaften
CAS-Nummer |
275-13-8 |
---|---|
Molekularformel |
C7H6NO+ |
Molekulargewicht |
120.13 g/mol |
IUPAC-Name |
[1,3]oxazolo[3,2-a]pyridin-4-ium |
InChI |
InChI=1S/C7H6NO/c1-2-4-8-5-6-9-7(8)3-1/h1-6H/q+1 |
InChI-Schlüssel |
DAJJHTCKZJBFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+]2C=COC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.